

BGG463 Experimental Design for Kinase Inhibition: Application Notes and Protocols

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Compound of Interest

Compound Name: BGG463

Cat. No.: B609687

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These application notes provide a comprehensive overview and detailed protocols for the experimental design of **BGG463**, a potent kinase inhibitor. **BGG463** targets the BCR-ABL fusion protein and its clinically relevant mutants, including the challenging T315I and T334I variants, which are associated with resistance to other tyrosine kinase inhibitors.

Mechanism of Action

BGG463 functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket of the ABL kinase domain. By occupying this site, **BGG463** prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of BCR-ABL. This blockade of kinase activity disrupts the downstream signaling pathways that are critical for the proliferation and survival of cancer cells dependent on BCR-ABL signaling. The molecule is particularly effective because it can accommodate the conformational changes in the kinase domain induced by resistance mutations like T315I.

Data Presentation

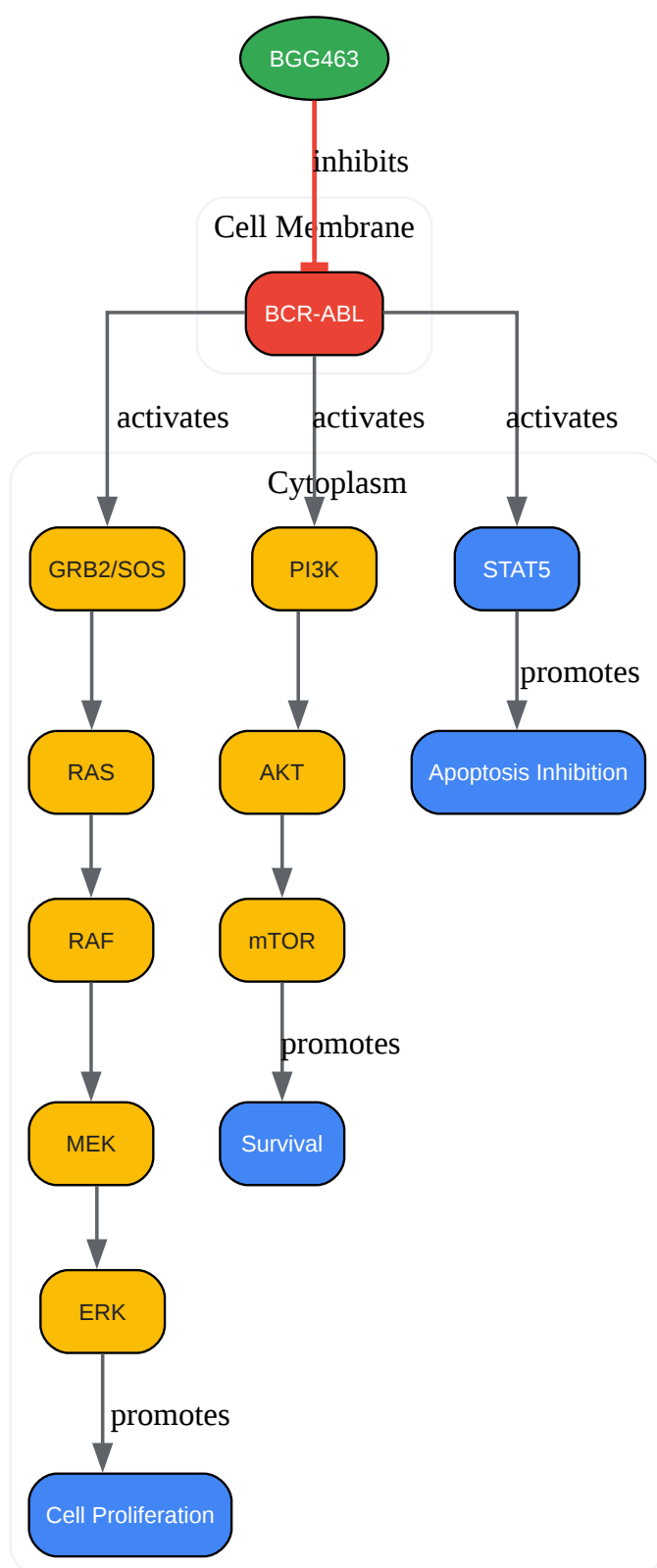
The inhibitory activity of **BGG463** against various forms of the ABL kinase is summarized below. This data is critical for designing experiments to assess its efficacy in both biochemical and cellular contexts.

Target Kinase	IC50 (μM)
BCR-ABL	0.09
c-ABL-T334I	0.25
BCR-ABL-T315I	0.59

Table 1: Inhibitory Potency of **BGG463** against ABL Kinase Variants. The half-maximal inhibitory concentration (IC50) values indicate the concentration of **BGG463** required to inhibit 50% of the kinase activity.

Signaling Pathway and Experimental Workflow

To effectively design and interpret experiments with **BGG463**, it is essential to understand the signaling pathway it targets and the general workflow for its evaluation.





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